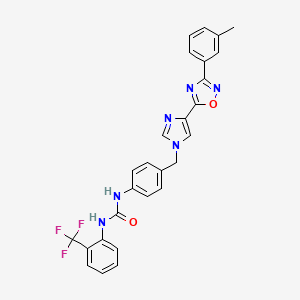

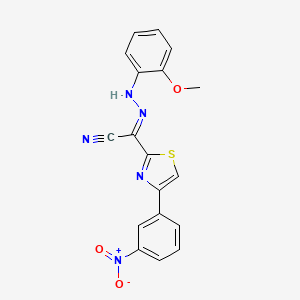

![molecular formula C12H18N2O6S B2624334 methyl N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]carbamate CAS No. 868213-99-4](/img/structure/B2624334.png)

methyl N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Carbamates, such as “methyl N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]carbamate”, can be synthesized by carbamoylation . This process involves a one-pot reaction of carbonylimidazolide in water with a nucleophile . Methyl carbamate is an economical carabamoyl donor in tin-catalyzed transcarbamoylation, with broad functional group tolerance and a streamlined workup procedure .

Molecular Structure Analysis

The molecular formula of “methyl N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]carbamate” is C12H18N2O6S. Its molecular weight is 318.34.

Chemical Reactions Analysis

Carbamates are useful protecting groups for amines . They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group .

Physical And Chemical Properties Analysis

“Methyl N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]carbamate” is a solid compound. Its molecular weight is 318.34.

科学的研究の応用

Polymer Chemistry and Reactive Polymers

Methyl (4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)carbamate can serve as a precursor for functional (meth)acrylates. These reactive esters play a crucial role in the synthesis of cross-linked (insoluble) bead-structured resins containing chemically reactive functional groups. Researchers utilize these polymers as polymeric reagents or supports in biochemical and chemical applications . The compound’s structure allows for easy modification, making it valuable in designing functional polymers.

Organosulfur Compounds with Biological Activity

Exploring the biological potential of organosulfur compounds is essential. While not directly studied for methyl (4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)carbamate, related compounds have shown promise. For instance, 3-bromo-1-(3-chloropyridin-2-yl)-N-(2-methyl-6-(methylcarbamoyl)-4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide exhibited good biological activity . Researchers might investigate similar properties for our compound.

Anti-HIV Activity

Indole derivatives, structurally related to our compound, have been screened for anti-HIV activity. Although not directly tested, exploring the potential of methyl (4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)carbamate against HIV replication could be an interesting avenue . Its unique structure may interact with viral enzymes or receptors.

作用機序

将来の方向性

The future directions in the field of carbamates could involve the development of more efficient and environmentally friendly synthesis methods . For example, the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates .

特性

IUPAC Name |

methyl N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O6S/c1-18-11(19-2)8-13-21(16,17)10-6-4-9(5-7-10)14-12(15)20-3/h4-7,11,13H,8H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPRBTYRXHTFPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2624257.png)

![N-[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2624260.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2624262.png)

![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2624270.png)

![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2624272.png)

![[6-(Oxan-4-yl)pyrimidin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B2624273.png)